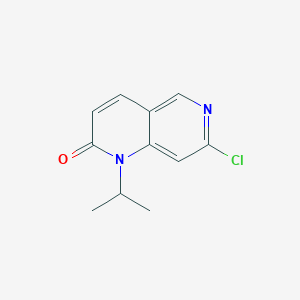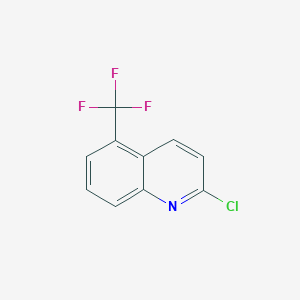
2-Chloro-5-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)quinoline typically involves the introduction of a trifluoromethyl group and a chlorine atom into the quinoline ring. One common method is the cyclization of appropriate precursors, followed by halogenation and trifluoromethylation reactions. For example, starting from 2-chloroquinoline, a trifluoromethylation reaction can be carried out using reagents such as sodium trifluoromethanesulfonate and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the selection of environmentally benign reagents and solvents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The trifluoromethyl group can participate in Suzuki-Miyaura or Heck coupling reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinolines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials for liquid crystals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. Additionally, the chlorine atom can participate in hydrogen bonding and van der Waals interactions, contributing to the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)quinoline
- 2-(Trifluoromethyl)quinoline
Comparison
Compared to 2-Chloro-4-(trifluoromethyl)quinoline, 2-Chloro-5-(trifluoromethyl)quinoline has the trifluoromethyl group positioned at the 5th position of the quinoline ring, which may influence its reactivity and biological activity. The presence of the chlorine atom at the 2nd position in both compounds allows for similar nucleophilic substitution reactions, but the different positions of the trifluoromethyl group can lead to variations in their chemical and biological properties .
Properties
CAS No. |
886761-95-1 |
|---|---|
Molecular Formula |
C10H5ClF3N |
Molecular Weight |
231.60 g/mol |
IUPAC Name |
2-chloro-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-9-5-4-6-7(10(12,13)14)2-1-3-8(6)15-9/h1-5H |
InChI Key |
USMIVUFFALWLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene](/img/structure/B13987120.png)


![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)

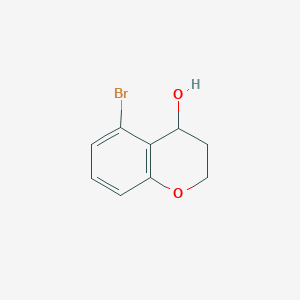
![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)
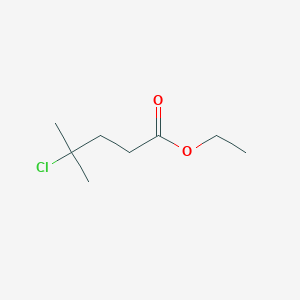
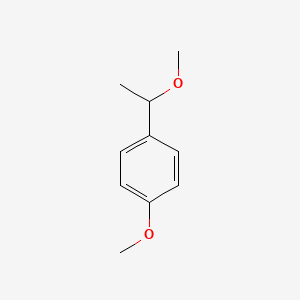
![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)

![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
